Product packaging for 3-(2-Pyridyl)-3-quinuclidinol(Cat. No.:CAS No. 32545-43-0)

3-(2-Pyridyl)-3-quinuclidinol

Cat. No.: B8599932
CAS No.: 32545-43-0
M. Wt: 204.27 g/mol
InChI Key: FHOSTDOWRPDWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Pyridyl)-3-quinuclidinol, with the CAS Number 32545-43-0, is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It features a quinuclidine scaffold bearing a pyridyl substituent, a structure of significant interest in medicinal chemistry for its potential as a muscarinic receptor antagonist . Compounds with this core structure are investigated for their role in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) . The quinuclidinol structure is a privileged scaffold in drug discovery, and this specific derivative offers researchers a versatile building block for the synthesis and development of novel bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers handling this compound should adhere to strict safety protocols. While a specific SDS for this compound was not identified, related quinuclidinol compounds can be harmful if swallowed and cause severe skin burns and eye damage . It is recommended to use personal protective equipment, handle the material in a well-ventilated place, and avoid the formation of dust and aerosols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B8599932 3-(2-Pyridyl)-3-quinuclidinol CAS No. 32545-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32545-43-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-pyridin-2-yl-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C12H16N2O/c15-12(11-3-1-2-6-13-11)9-14-7-4-10(12)5-8-14/h1-3,6,10,15H,4-5,7-9H2

InChI Key

FHOSTDOWRPDWLG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C3=CC=CC=N3)O

Origin of Product

United States

Structural and Conformational Analysis

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic methods are fundamental in confirming the identity and exploring the conformational dynamics of 3-(2-Pyridyl)-3-quinuclidinol in a non-solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. The rigid, bicyclic nature of the quinuclidinol core results in a well-defined and predictable set of signals.

In ¹H NMR spectroscopy, the protons on the quinuclidine (B89598) cage are diastereotopic, leading to complex splitting patterns. The protons of the three ethylenic bridges of the cage typically appear as multiplets in the 1.3-3.1 ppm range. The methine proton adjacent to the nitrogen atom (at C4) would also be observable in this region chemicalbook.com. The four aromatic protons of the 2-pyridyl substituent would produce signals in the downfield region, typically between 7.0 and 8.5 ppm, with characteristic coupling patterns that confirm their relative positions. The hydroxyl proton signal can vary in position depending on the solvent and concentration, and it may exhibit broadening.

¹³C NMR spectroscopy provides further structural confirmation. The quinuclidinol moiety would show signals for its seven carbon atoms, with the carbinol carbon (C3), where the pyridyl and hydroxyl groups are attached, being significantly deshielded. The carbons of the pyridine (B92270) ring would appear in the aromatic region (approx. 120-160 ppm). The rigid conformation of the quinuclidine cage restricts free rotation, and this conformational rigidity can be studied through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximity of protons, further defining the molecule's three-dimensional shape in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive, based on data for 3-quinuclidinol (B22445) and typical values for 2-substituted pyridines.

Moiety Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Quinuclidinol CH (methine) ~3.8 ~75 (C-OH)
CH₂ (bridge) 1.3 - 3.1 20 - 50
OH Variable -
Pyridyl H-3' ~7.3 ~122
H-4' ~7.8 ~137
H-5' ~7.2 ~120
H-6' ~8.5 ~149
C-2' - ~160

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of 204.1263 Da uni.lu. High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the molecular formula C₁₂H₁₆N₂O.

Electrospray ionization (ESI) is a common technique for this type of molecule, and it typically produces a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 205.1336 uni.lu. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed, further corroborating the molecular weight uni.lu.

The fragmentation pattern in tandem MS (MS/MS) provides structural information. Characteristic fragments would include the loss of a water molecule ([M+H-H₂O]⁺) from the tertiary alcohol, a common fragmentation pathway for alcohols uni.lu. Cleavage of the C-C bond between the quinuclidinol and pyridine rings would also be an expected fragmentation, yielding ions corresponding to the individual ring systems. For instance, fragmentation of the related compound (R/S/Racemic)-quinuclidin-3-yl-benzoate shows characteristic fragments for the quinuclidine moiety (m/z 110) and the benzoyl group (m/z 105) oup.comoup.com.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChem uni.lu.

Adduct Formula Predicted m/z
[M+H]⁺ C₁₂H₁₇N₂O⁺ 205.13355
[M+Na]⁺ C₁₂H₁₆N₂NaO⁺ 227.11549
[M+K]⁺ C₁₂H₁₆N₂KO⁺ 243.08943
[M+NH₄]⁺ C₁₂H₂₀N₃O⁺ 222.16009
[M-H]⁻ C₁₂H₁₅N₂O⁻ 203.11899

X-ray Crystallography and Solid-State Structural Investigations

While a specific crystal structure for this compound is not publicly documented, extensive crystallographic data exists for its direct precursor, (R)-(-)-quinuclidin-3-ol. This data provides profound insight into the solid-state structure and conformational preferences of the quinuclidinol moiety, which are expected to be largely preserved in the target compound.

This compound possesses a chiral center at the C3 position of the quinuclidine ring. Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a specific enantiomer (either R or S). This is typically achieved by analyzing anomalous dispersion effects, often quantified by the Flack parameter. For the precursor (R)-(-)-quinuclidin-3-ol, crystallographic analysis unambiguously confirmed its (R) configuration researchgate.net. The synthesis of enantiomerically pure (R)-3-quinuclidinol is a crucial step in the production of various pharmaceuticals, and its stereochemistry is confirmed through these crystallographic studies nih.govnih.gov.

In the solid state, the structure of the parent molecule, (R)-(-)-quinuclidin-3-ol, is stabilized by intermolecular hydrogen bonds. The hydroxyl group (O-H) acts as a hydrogen bond donor to the tertiary nitrogen atom of an adjacent molecule. This interaction links the molecules into infinite chains that propagate along a crystallographic axis researchgate.net.

The quinuclidine cage is a conformationally rigid bicyclo[2.2.2]octane system. X-ray data for (R)-(-)-quinuclidin-3-ol reveals several key conformational features that are intrinsic to this moiety researchgate.net.

Pseudo-threefold symmetry: The quinuclidinol moiety exhibits a pseudo-threefold symmetry axis along the N1-C4 vector (the bridgehead atoms).

Piperidine (B6355638) Ring Conformations: The structure contains three piperidine rings sharing atoms. Each of these rings adopts a strained boat conformation. The puckering parameters for the three rings in (R)-(-)-quinuclidin-3-ol have been calculated, confirming this arrangement researchgate.net.

Torsion Angles: The rigidity of the system is defined by its torsion angles. Key torsion angles in the parent quinuclidinol, such as N1-C1-C2-C3, are near 0°, indicating a nearly eclipsed relationship along these bonds, which is characteristic of the bicyclic structure researchgate.net.

Table 3: Selected Crystallographic Parameters for the (R)-(-)-Quinuclidin-3-ol Moiety Data from the crystallographic study of (R)-(-)-quinuclidin-3-ol researchgate.net.

Parameter Description Value
Symmetry Crystal System Hexagonal
Space Group P6₁
Ring Conformation Piperidine Rings Boat
Torsion Angle N1-C1-C2-C3 -0.9 (3)°
Torsion Angle N1-C6-C7-C3 0.4 (2)°
Torsion Angle N1-C5-C4-C3 0.2 (2)°
Interaction Hydrogen Bonding O-H···N (intermolecular)

Compound Names

Preclinical Pharmacological Research and Biological Interactions

Receptor Binding and Ligand-Target Interactions

The core structure of 3-(2-Pyridyl)-3-quinuclidinol, featuring a quinuclidine (B89598) ring, is a well-established pharmacophore for interacting with acetylcholine (B1216132) receptors. Research has explored its affinity and selectivity across various receptor subtypes, as well as other non-cholinergic targets.

The quinuclidinol scaffold is a key component of numerous muscarinic receptor antagonists. mdpi.com Derivatives are frequently investigated for their affinity and selectivity towards the five muscarinic receptor subtypes (M1-M5). guidetopharmacology.org The orthosteric binding site of mAChRs is highly conserved across subtypes, making the development of highly selective ligands a significant challenge. guidetopharmacology.org

Research into derivatives of 3-quinuclidinol (B22445) has revealed varied selectivity profiles. For instance, certain heterocyclic derivatives of quinuclidinyl benzilate (QNB), a related compound, demonstrate notable selectivity for the M1 subtype. osti.gov In contrast, other novel compounds incorporating the quinuclidinol moiety are potent and selective for M2 receptors over M1 receptors. osti.gov

Furthermore, extensive efforts have focused on developing M3-selective antagonists for conditions like overactive bladder. researchgate.net Studies on quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, which are structurally related to 3-quinuclidinol, have shown high affinities for the M3 receptor with selectivity over the M2 subtype. researchgate.netgoogle.com This selectivity is crucial, as M2 receptor antagonism is associated with cardiac side effects like tachycardia, whereas M3 receptor antagonism mediates the relaxation of smooth muscle in the bladder and airways. google.comgoogle.com The affinity of these compounds is typically determined through in vitro radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand, such as [³H]-quinuclidinyl benzilate, from the receptor is measured. google.com Dissociation constants (Ki) are then calculated to quantify binding affinity. google.com

Derivative ClassTarget Receptor(s)Selectivity ProfileReference
Heterocyclic QNB DerivativesM1Selective for M1 subtype osti.gov
DIBD and related compoundsM2~7-fold selective for M2 over M1 osti.gov
Quinuclidin-3-yl carboxylatesM3High affinity for M3, with selectivity over M2 researchgate.netgoogle.com

This table summarizes the muscarinic receptor binding profiles for various classes of quinuclidinol derivatives as specific data for this compound was not available in the search results.

In addition to muscarinic receptors, the quinuclidine scaffold has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is a target for cognitive enhancement therapies. nih.gov Research on modified quinuclidine structures has identified them as potential α7-selective agonists. nih.gov For example, compounds structurally similar to this compound, such as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, have been studied as selective ligands at nicotinic receptors. nih.gov The development of α7-selective partial agonists is a key area of interest, as they may offer therapeutic benefits for cognitive deficits seen in conditions like Alzheimer's disease and schizophrenia. nih.gov

The quinuclidinol framework has also been utilized to develop ligands for cannabinoid receptors CB1 and CB2. nih.gov These G-protein coupled receptors are part of the endocannabinoid system and are targets for various therapeutic areas, including pain, inflammation, and central nervous system disorders. nih.govresearchgate.net

Research on novel (Z)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol derivatives has shown that these compounds can exhibit high affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov In one study, specific analogs displayed high nanomolar affinity for CB2 receptors with Ki values as low as 23.7 nM and up to 26-fold selectivity for CB2 over CB1. nih.gov Functional studies indicated that these compounds can act as neutral antagonists or inverse agonists at both CB1 and CB2 receptors. nih.gov

7-AIQD AnalogCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
8a 289011026.3
8b 7001156.1
8g 21723.79.2

This table presents binding affinity data for N-benzyl-7-azaindolequinuclidinone (7-AIQD) analogs, which are derivatives of the quinuclidinone/ol scaffold. nih.gov

The biological interactions of quinuclidinol derivatives are not limited to cell-surface receptors. Studies have identified enzymes as potential targets. Specifically, 3-hydroxyquinuclidinium derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. biosynth.comscispace.comoup.comoup.com The R-isomer of a carbamylated derivative of N-allyl-3-quinuclidinol was found to inhibit erythrocyte AChE with an IC50 value of 25 µM. researchgate.net This inhibition of AChE can potentiate cholinergic neurotransmission, a mechanism utilized in the treatment of Alzheimer's disease. researchgate.net

In Vitro Pharmacological Activity Profiling

The receptor binding affinities of this compound and its analogs are further characterized through in vitro functional assays to determine their pharmacological activity, such as antagonism or agonism.

The anticholinergic (muscarinic antagonist) properties of quinuclidinol derivatives are commonly assessed using in vitro tissue bath preparations. mdpi.comgoogle.com These assays measure the ability of a compound to inhibit smooth muscle contraction induced by a muscarinic agonist like carbachol. Tissues such as guinea pig ileum, trachea, or bladder are frequently used, as their contraction is primarily mediated by M3 muscarinic receptors. mdpi.comresearchgate.net

Studies have shown that certain quinuclidin-3'-yl carboxylate derivatives exhibit potent inhibitory activity against bladder contraction, comparable to the established antimuscarinic drug oxybutynin. researchgate.net Importantly, some of these compounds demonstrate functional selectivity, showing a greater inhibitory effect on bladder contraction (M3-mediated) versus effects on salivary secretion (also M3-mediated), which could translate to a reduced incidence of dry mouth as a side effect. mdpi.comresearchgate.net In vivo functional assays in animals can also be used to confirm these properties, for example, by measuring the compound's ability to prevent bronchospasm induced by a cholinergic agent. google.com

Investigations into Potential Antioxidant Activities

The pyridine (B92270) moiety within the structure of this compound is suggestive of potential antioxidant properties. ontosight.ai Compounds containing a pyridine ring have been investigated for their ability to protect against oxidative stress-related disorders. ontosight.ai The antioxidant potential of such compounds is often evaluated through their ability to scavenge free radicals and chelate metal ions. While direct studies on the antioxidant activity of this compound are not extensively detailed in the provided context, the inclusion of the pyridine group is a key structural feature pointing towards this potential biological activity. ontosight.ai

Antibacterial Activity (e.g., against Listeria monocytogenes)

While specific studies detailing the activity of this compound against Listeria monocytogenes were not found, related quinuclidine derivatives have demonstrated notable antibacterial properties. For instance, quaternary ammonium (B1175870) compounds (QACs) derived from 3-amidoquinuclidine have shown broad-spectrum activity against various bacteria. nih.gov The antibacterial action of these cationic amphiphiles is attributed to the electrostatic interaction between the positively charged quinuclidinium center and the negatively charged bacterial cell surface, leading to membrane disruption and cell death. nih.gov

Furthermore, research on other heterocyclic compounds has identified potent antibacterial agents. For example, E-1040, a cephalosporin (B10832234) antibiotic, has demonstrated significant activity against a wide range of bacteria, including strains resistant to other antibiotics. asm.org Bacteriocins, such as PA-1 produced by Pediococcus acidilactici, have also been shown to be inhibitory and bactericidal against Listeria monocytogenes. nih.gov Although not directly involving this compound, these findings highlight the potential for quinuclidine-based and other heterocyclic structures to serve as scaffolds for new antibacterial agents.

Central Nervous System (CNS) Activity in Preclinical Models

The quinuclidine ring is a crucial component in many compounds with significant central nervous system (CNS) activity. tsijournals.com Derivatives of quinuclidinol are known to interact with cholinergic receptors, which are vital for cognitive processes like learning and memory. acs.org Specifically, 3-quinuclidinol is a building block for agonists and antagonists of muscarinic acetylcholine receptors (mAChRs). tsijournals.com

Preclinical studies have shown that compounds structurally related to this compound can act as selective agonists for nicotinic acetylcholine receptors (nAChRs), such as the α7 subtype. nih.gov These receptors are implicated in cognitive function and are considered therapeutic targets for various neurological disorders. acs.orgnih.gov For example, α7-selective agonists have shown positive effects in preclinical models of cognition. nih.gov The ability of quinuclidine derivatives to modulate cholinergic neurotransmission underscores their potential for treating CNS disorders. acs.orged.ac.uk

Mechanistic Studies of Biological Action

Understanding the mechanisms through which this compound and related compounds exert their effects is crucial for drug development. This involves elucidating molecular pathways and analyzing receptor-ligand interactions at an atomic level.

Elucidation of Molecular Pathways and Signal Transduction

The biological effects of quinuclidine derivatives are often mediated through their interaction with G-protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors (mAChRs). acs.org There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins to modulate various intracellular signaling pathways. acs.orged.ac.uk For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium, resulting in an excitatory response. acs.org

The development of subtype-selective mAChR ligands is a major focus of research to target specific physiological functions while minimizing side effects. acs.org The quinuclidine scaffold is integral to many such ligands, highlighting its importance in modulating these signal transduction pathways. tsijournals.com

Analysis of Receptor-Ligand Docking and Key Interaction Residues (e.g., Hydrogen bonds, T-π and π-π interactions)

Molecular docking studies provide valuable insights into the binding of ligands to their receptor targets. For quinuclidinone derivatives, interactions such as hydrogen bonds, T-π interactions, and π-π interactions are critical for binding affinity and selectivity. nih.gov

In a study of cannabinoid receptor ligands based on a quinuclidin-3-one (B120416) moiety, a conserved hydrogen bond was observed between the carbonyl group of the quinuclidinone and a histidine residue in both CB1 and CB2 receptors. nih.gov Additionally, T-π interactions with phenylalanine residues and π-π interactions with a tryptophan residue were identified as key binding forces. nih.gov The orientation of the ligand within the binding pocket, influenced by steric effects from surrounding amino acid residues, can significantly affect binding affinity and receptor selectivity. nih.gov These types of interactions are also crucial in other receptor systems, where hydrogen bonding and π-π stacking are major factors in molecular recognition. conicet.gov.ar

Below is a table summarizing the types of interactions observed in receptor-ligand docking studies of related compounds.

Interaction TypeInteracting Ligand MoietyInteracting Receptor Residue (Example)
Hydrogen BondCarbonyl of quinuclidin-3-oneHistidine (His178/95) nih.gov
T-π InteractionPhenyl ring of ligandPhenylalanine (Phe200/117, Phe268/183) nih.gov
π-π InteractionPhenyl ring of ligandTryptophan (Trp279/194) nih.gov

This detailed analysis of molecular interactions is essential for the rational design of new therapeutic agents with improved potency and selectivity.

Structure Activity Relationship Sar Studies

Impact of Pyridine (B92270) Substitution on Biological Activity

The pyridine ring is a crucial pharmacophore in many biologically active compounds, and its substitution pattern significantly influences receptor affinity and selectivity. researchgate.netijnrd.org Due to the electronegativity of the nitrogen atom, the pyridine ring can participate in hydrogen bonding and other electrostatic interactions with receptor sites. ijnrd.org

Research on various pyridine-containing scaffolds demonstrates that the nature and position of substituents can dramatically alter biological activity. For instance, in a series of 2-pyridyl thieno[3,2-d]pyrimidine (B1254671) derivatives, the presence and position of a methyl group on the pyridine ring were found to be crucial for antimycobacterial activity. biorxiv.org Specifically, a 4-methylpyridin-2-yl analogue was identified as the most potent compound. biorxiv.org Similarly, studies on imidazo[4,5-b]pyridines revealed that introducing a bromine atom to the pyridine nucleus markedly increased antiproliferative activity against various cancer cell lines. mdpi.com These findings underscore that modifications to the pyridine ring of 3-(2-Pyridyl)-3-quinuclidinol, such as the addition of small alkyl or halogen groups, could modulate its potency and efficacy by altering its electronic properties and steric interactions within a receptor's binding pocket.

Role of the Quinuclidine (B89598) Moiety in Receptor Recognition and Affinity

The quinuclidine nucleus is a rigid, bicyclic amine that serves as a key structural anchor in numerous synthetic and natural compounds. Its conformational rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a receptor and presents appended functional groups in a well-defined spatial orientation. This moiety is a common feature in ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). nih.govresearchgate.net

The quinuclidine series of compounds has been shown to yield promising candidates with high receptor affinity and selectivity, particularly for M2-muscarinic receptors. nih.gov In studies of α7 nAChR agonists, quinuclidine benzamides were identified as a potent class of compounds, demonstrating the compatibility of the quinuclidine scaffold with this receptor family. nih.govscilit.com The basic nitrogen atom within the quinuclidine structure is typically protonated at physiological pH, allowing for a critical ionic interaction with anionic residues, such as aspartic acid, in the binding sites of many receptors. Therefore, the quinuclidine moiety in this compound is essential for orienting the molecule correctly and establishing a primary anchor point within the receptor binding site.

Influence of Hydroxyl Group Stereochemistry and Functionalization

The hydroxyl (-OH) group at the 3-position of the quinuclidine ring can act as both a hydrogen bond donor and acceptor, contributing significantly to receptor binding affinity. However, its presence and stereochemical configuration are points of critical modulation in SAR studies.

While the hydroxyl group is not always essential for activity—an N-methyl-3-quinuclidinone derivative showed greater inhibitory activity than its corresponding alcohol form in one study—its modification or removal profoundly impacts the pharmacological profile. nih.gov The stereochemistry of this hydroxyl group is particularly important. The asymmetric reduction of 3-quinuclidinone can produce either the (R)- or (S)-enantiomer of 3-quinuclidinol (B22445), which often exhibit different biological activities. nih.govresearchgate.net For example, (R)-(-)-quinuclidin-3-ol is a key building block for several selective muscarinic receptor ligands. researchgate.net In a study of cholinolytic compounds, the absolute configuration at the C-3 position of the quinuclidinyl group was shown to play an important role in the interaction with muscarinic receptors, with different stereoisomers displaying a wide range of potencies. nih.gov This highlights that the specific spatial orientation of the hydroxyl group is critical for optimal receptor engagement.

Effects of N-Functional Group Modifications on Pharmacological Profile

The tertiary amine nitrogen of the quinuclidine ring is a key site for structural modification that can profoundly influence a compound's pharmacological properties. Modifications at this position include N-alkylation and N-oxidation.

N-Alkylation and Quaternization: Altering the substituent on the quinuclidine nitrogen can impact both potency and receptor selectivity. For instance, in a series of 3-quinuclidinol analogs, increasing the size of the N-functional group from a methyl to an allyl group led to a tenfold increase in activity. nih.gov Conversely, removing an N-methyl group to yield the tertiary amine significantly reduced its inhibitory capacity. nih.gov Quaternization of the nitrogen by adding an alkyl chain transforms the molecule into a quaternary ammonium (B1175870) compound (QAC), which imparts a permanent positive charge and often leads to different biological activities, such as antimicrobial effects. nih.gov

N-Oxidation: Metabolic N-oxidation of the quinuclidine nitrogen to form an N-oxide is another important modification. mdpi.com This transformation increases the polarity of the molecule, which can alter its solubility, membrane permeability, and pharmacokinetic profile. nih.gov The introduction of an N-oxide group can sometimes significantly increase the inhibitory activity and selectivity of a compound for its target receptor. nih.gov For example, N-oxides of alkaloids can exhibit their own distinct bioactivities or be metabolized back to the parent amine. mdpi.com

Structure-Function Relationships in Quinuclidinol Derivatives and Analogues

Hydrophobic-Hydrophilic Balance in Quaternary Ammonium Compounds (QACs)

When the quinuclidine nitrogen of a derivative is quaternized with a long alkyl chain, the resulting molecule is a quaternary ammonium compound (QAC) with amphiphilic properties. nih.gov The biological activity of these QACs, particularly their antimicrobial effects, is highly dependent on the hydrophobic-hydrophilic balance. mdpi.comresearchgate.net This balance is primarily determined by the length of the N-alkyl chain.

Studies on QACs derived from quinuclidine have shown a direct correlation between the length of the hydrophobic alkyl chain and antibacterial activity. doi.org An optimal chain length is required for the molecule to effectively interact with and disrupt bacterial cell membranes. If the chain is too short, it may not penetrate the lipid bilayer effectively; if it is too long, its reduced water solubility can hinder its transport to the site of action. nih.gov Research on 3-amidoquinuclidine QACs demonstrated that a fine-tuned hydrophobic-hydrophilic balance was key to achieving a broad range of antibacterial activities. mdpi.com

Table 1: Effect of Alkyl Chain Length on the Antimicrobial Activity of Quinuclidine-based QACs. doi.org
CompoundAlkyl Chain LengthActivity against S. aureusActivity against B. cereus
Q-Nuc-14C14ModerateModerate
Q-Nuc-16C16High (6x > Norfloxacin)High (15x > Norfloxacin)
Q-Nuc-18C18Moderate (2x > Norfloxacin)Moderate (8x > Norfloxacin)

Stereochemical Influence on Activity

Stereochemistry is a critical determinant of biological activity, as receptor binding sites are chiral and will interact differently with various stereoisomers of a ligand. nih.gov For quinuclidinol derivatives, chirality arises from the C-3 carbon bearing the hydroxyl group.

The synthesis of optically pure (R)- or (S)-3-quinuclidinol is a key step in the development of many selective drugs, as one enantiomer is often significantly more potent or has a different pharmacological profile than the other. nih.govgoogle.com A study on the optical isomers of a 3-(2-phenyl-2-cyclopentyl-2-hydroxyl-ethoxy)-quinuclidine compound demonstrated a clear hierarchy of biological potency among its four stereoisomers. nih.gov The study concluded that the absolute configurations of both the carbon in the quinuclidine ring (C-3) and the carbon in the side chain were crucial for effective interaction with muscarinic receptors. nih.gov This stereoselectivity underscores the highly specific, three-dimensional nature of the drug-receptor interaction.

Table 2: Relative Biological Potency of Cholinolytic Quinuclidine Stereoisomers. nih.gov
IsomerRelative Potency
(R-2)+++++
Racemic Mixture (I)++++
(S-1)+++
(R-1)++
(S-2)+

Computational Chemistry and Molecular Modeling

Research on Derivatives and Analogues

Synthesis and Biological Evaluation of Quinuclidinyl Esters

The synthesis of esters from the tertiary alcohol group of 3-quinuclidinol (B22445) and its pyridyl analogues has been a subject of investigation to explore new therapeutic agents. A key example is the synthesis of (R)-3-quinuclidinyl acetate (B1210297) from (R)-3-quinuclidinol. Researchers have explored different synthetic routes, including transesterification with ethyl acetate and an anhydride (B1165640) method using acetic anhydride. The anhydride method proved to be significantly more efficient, yielding up to 86.1% of the final product. researchgate.net The choice of synthetic pathway can be influenced by factors such as the molar ratio of reactants, the amount of catalyst used, and the reaction time. researchgate.net

Beyond simple acetate esters, research has extended to more complex derivatives. For instance, a series of quinuclidine (B89598) derivatives incorporating phenothiazine (B1677639) moieties were synthesized and evaluated as potential squalene (B77637) synthase inhibitors. researchgate.net One of the most potent compounds in this series, (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride, demonstrated an IC₅₀ value of 0.12 μM. researchgate.net Further investigation into the enantiomers of this compound revealed that the (-)-enantiomer was more potent than the corresponding (+)-enantiomer. researchgate.net These findings underscore the importance of stereochemistry in the biological activity of these esters.

Ester DerivativeSynthesis MethodKey Findings
(R)-3-Quinuclidinyl acetateTransesterification and Anhydride methodAnhydride method provided a higher yield (86.1%). researchgate.net
(+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochlorideMulti-step synthesis involving tosyl derivativesPotent squalene synthase inhibitor with an IC₅₀ of 0.12 μM. researchgate.net
(-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochlorideEnantioselective synthesisMore potent inhibitor than the (+)-enantiomer. researchgate.net

Development and Characterization of Quaternary Ammonium (B1175870) Derivatives

The quaternization of the nitrogen atom in the quinuclidine ring of 3-(2-Pyridyl)-3-quinuclidinol and related structures has led to the development of novel quaternary ammonium compounds (QACs) with significant biological activities. These derivatives are often investigated for their antimicrobial properties.

In one study, novel ammonium salts were synthesized from quinuclidin-3-ol and pyridine-4-aldoxime (B7857832) with varying alkyl chain lengths. srce.hr The synthesis was achieved through simple quaternization conditions, with reactions involving quinuclidin-3-ol showing better product yields (46-95%) compared to those with pyridine-4-aldoxime (49-59%). srce.hr This difference in yield is attributed to the higher basicity and nucleophilicity of the nitrogen atom in the aliphatic quinuclidin-3-ol compared to the aromatic pyridine-4-aldoxime. srce.hrsrce.hr

Another area of research has focused on 3-amidoquinuclidine quaternary ammonium compounds as potential soft antibacterial agents. nih.govresearchgate.net These compounds were synthesized and showed a broad spectrum of antibacterial activities. nih.govresearchgate.net The placement of the alkyl chain and the hydrophobicity of the group adjacent to the amide bond were found to be crucial for their antibacterial efficacy. nih.gov Notably, these novel QACs demonstrated an excellent potential to inhibit bacterial biofilm formation while exhibiting a low tendency to induce bacterial resistance. nih.govresearchgate.net

Exploration of 2,3-Disubstituted and α,α'-Difunctionalized Quinuclidine Systems

The exploration of 2,3-disubstituted and α,α'-difunctionalized quinuclidine systems is a more complex area of synthetic chemistry. While direct examples on the this compound scaffold are not extensively documented, research on related heterocyclic systems provides insights into potential synthetic strategies. For instance, methods for the synthesis of 2,3-disubstituted quinolines, quinazolinones, and thiophenes have been developed. nsf.govnih.govrsc.orgrsc.org

One approach involves a ruthenium-catalyzed three-component deaminative coupling reaction to produce 2,3-disubstituted quinoline (B57606) derivatives. nsf.gov For quinazolinones, a common method involves the cyclization of appropriately substituted benzene (B151609) or pyrimidine (B1678525) substrates, or the modification of benzoxazin-4-one derivatives. nih.gov Copper-catalyzed aryl amidation has also been employed for the synthesis of 3-substituted and 2,3-disubstituted quinazolinones. A variety of synthetic methods for 2,3-disubstituted thiophenes have also been reported, including a two-step synthesis from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. rsc.org These methodologies could potentially be adapted to introduce substituents at the 2 and 3 positions of the quinuclidine ring in this compound, opening up new avenues for structural diversification.

Pyridine-Modified Quinuclidinol Analogues

Modification of the pyridine (B92270) ring in this compound offers a promising strategy for fine-tuning its biological activity. Research on related compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has demonstrated the impact of pyridine ring modifications on antibacterial properties. nih.gov In this study, a series of derivatives were synthesized and evaluated, with some compounds exhibiting strong antibacterial activity comparable to the antibiotic linezolid. nih.gov

The synthesis of these analogues involved multiple steps, including the nitration of a pyridine precursor, followed by substitution and cyclization reactions to form the final oxazolidinone derivatives. nih.gov The structure-activity relationship studies revealed that the nature and position of substituents on the pyridine ring played a significant role in their antibacterial efficacy. nih.gov These findings suggest that similar modifications to the pyridine moiety of this compound could lead to the discovery of new analogues with enhanced or novel biological activities. For example, Suzuki cross-coupling reactions could be employed to introduce various aryl or heteroaryl groups onto the pyridine ring. nih.gov

Strategies for Diversification of the this compound Scaffold

A number of strategies can be envisioned for the diversification of the this compound scaffold, drawing inspiration from methodologies applied to other complex heterocyclic systems. The goal of such strategies is to rapidly generate a library of analogues with diverse functionalities for biological screening.

One powerful approach is the use of multicomponent assembly processes (MCAPs). nih.gov This strategy allows for the construction of complex molecular frameworks in a single step from multiple starting materials. The resulting intermediates can then be subjected to a variety of ring-forming reactions to generate a diverse collection of scaffolds. nih.gov

Another key strategy is the application of modern cross-coupling reactions. For instance, if a bromo-substituted analogue of this compound were synthesized, it could serve as a versatile intermediate for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents. nih.gov

Analytical Methodologies for Research Applications

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, can be employed for the quantitative analysis of 3-(2-Pyridyl)-3-quinuclidinol. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). sciresjournals.com

The presence of the pyridine (B92270) ring in the structure of this compound provides a chromophore that absorbs light in the UV region of the electromagnetic spectrum. This intrinsic property allows for direct spectrophotometric quantification. nih.gov The development of a UV-Vis spectroscopic method involves determining the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and minimize interference. sciresjournals.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. sciresjournals.com Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, linear, and robust for its intended purpose. sciresjournals.com While relatively simple and cost-effective, UV-Vis spectroscopy may lack the selectivity of chromatographic methods, especially when analyzing complex mixtures where other components might absorb at a similar wavelength. mdpi.com

Future Research Directions and Translational Perspectives

Advanced Synthetic Strategies for Complex Derivatives

The generation of novel and complex derivatives of 3-(2-Pyridyl)-3-quinuclidinol is fundamental to advancing its therapeutic prospects. Future synthetic research is anticipated to move beyond traditional methods to embrace more sophisticated and efficient strategies.

A primary focus will be on asymmetric synthesis . The biological activity of quinuclidinol derivatives is often highly dependent on the stereochemistry at the C3 position. researchgate.net Biocatalytic methods, such as the use of 3-quinuclidinone reductase enzymes from organisms like Rhodotorula rubra, have proven highly effective for the stereoselective synthesis of (R)-3-quinuclidinol from 3-quinuclidinone. nih.govresearchgate.net These enzymatic reductions can achieve high yields and exceptional enantiomeric excess (>99.9%), providing a practical route to chiral building blocks essential for many pharmaceuticals. researchgate.netdntb.gov.ua

Another critical area is the application of late-stage functionalization (LSF) . LSF allows for the direct modification of a complex lead structure, bypassing the need for lengthy de novo synthesis to generate new analogues. nih.govchimia.ch This approach is powerful for rapidly building a diverse library of derivatives to explore structure-activity relationships (SAR). nih.gov For the this compound scaffold, LSF strategies could be employed to modify both the pyridine (B92270) and quinuclidine (B89598) rings, introducing new functional groups to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Table 1: Overview of Synthetic Strategies for Quinuclidinol Scaffolds

Strategy Description Key Advantages Citations
Asymmetric Enzymatic Reduction Use of enzymes, such as 3-quinuclidinone reductase, to stereoselectively reduce a ketone precursor (3-quinuclidinone) to a specific enantiomer of the alcohol. High enantiomeric excess (>99.9%), environmentally friendly (biocatalysis), practical for large-scale production. nih.govresearchgate.netdntb.gov.uaresearchgate.net
Classical Resolution Separation of a racemic mixture of R- and S-3-quinuclidinol using chiral resolving agents. A well-established method for obtaining enantiomerically pure compounds. guidechem.com
Multi-step Synthesis from Pyridines Building the quinuclidine ring system from simpler pyridine-containing starting materials, such as 4-vinylpyridine (B31050). Allows for the creation of the core scaffold from readily available commercial materials. google.comdtic.mil
Late-Stage Functionalization (LSF) Direct introduction of new functional groups onto a pre-existing complex molecule, such as a drug-like lead structure. Rapid generation of analogues, avoids de novo synthesis, efficient exploration of chemical space. nih.govchimia.chresearchgate.net

Deeper Mechanistic Studies of Biological Activity

While the quinuclidine scaffold is known to interact with cholinergic systems, a more profound understanding of the molecular mechanisms is necessary. mdpi.com Future studies should focus on elucidating the precise interactions between this compound derivatives and their biological targets.

High-resolution structural biology techniques, such as X-ray crystallography, will be invaluable for visualizing the binding modes of these ligands within the active sites of receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs). Such studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity. Furthermore, advanced biophysical methods can provide detailed information on binding kinetics (association and dissociation rates), which are increasingly recognized as critical determinants of a drug's in vivo efficacy. universiteitleiden.nl

Computational modeling and molecular docking will continue to play a crucial role. mdpi.com These in silico methods can predict how structural modifications will affect binding and can help rationalize observed SAR. For instance, studies have already shown that the stereochemistry of the quinuclidine core is a determining factor for nAChR subtype selectivity; (R)-enantiomers tend to be selective for the α7 subtype, whereas their (S)-counterparts often prefer α3β4 or α4β2 subtypes. researchgate.net Deeper mechanistic work will refine these models and enable more rational, target-focused drug design.

Table 2: Known Biological Targets of Quinuclidine-Based Compounds

Target Family Specific Receptor/Enzyme Potential Therapeutic Relevance Citations
Cholinergic Receptors Muscarinic M1/M3 Receptors CNS disorders, Chronic Obstructive Pulmonary Disease (COPD) google.comresearchgate.net
Cholinergic Receptors Nicotinic α7, α4β2, α3β4 Receptors Cognitive disorders, Neuropathic pain, Inflammation researchgate.netnih.gov
Choline Kinase α1 HsCKα1 Cancer
Heat Shock Proteins Hsp90 (C-terminal domain) Cancer nih.gov

Design and Synthesis of Novel Multi-targeting Ligands

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.gov The development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, represents a promising therapeutic strategy. nih.govspringernature.com

The this compound scaffold is an ideal starting point for MTDL design. arxiv.org Its structure can be systematically modified to incorporate pharmacophoric elements necessary for binding to different targets. For example, a derivative could be designed to inhibit a primary enzyme target while also acting as an antagonist at a receptor involved in a complementary signaling pathway. Modern computational approaches, including machine learning and generative deep learning models, can accelerate the design of such molecules by identifying novel chemical structures with the desired polypharmacological profiles. nih.govtue.nl

Application in Chemical Probe Development

Chemical probes are indispensable tools for validating drug targets and elucidating biological pathways. The development of probes based on the this compound scaffold could significantly advance research in the fields it impacts. To serve as a high-quality probe, a compound must exhibit high potency and selectivity for its target.

Future work in this area will involve the synthesis of derivatives appended with specific functional tags.

Fluorescent Probes : Attaching a fluorophore (e.g., BODIPY) would allow for the visualization of target receptors in cells and tissues via fluorescence microscopy, enabling studies of receptor localization and trafficking. nih.gov

Radiolabeled Probes : Incorporating a radionuclide (e.g., Fluorine-18) would create a tracer for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov This would allow for non-invasive studies of target engagement and distribution in living organisms. nih.gov

Photoaffinity Probes : Introducing a photoreactive group would enable covalent labeling of the target protein upon UV irradiation, facilitating the precise identification of binding sites.

Table 3: Potential Chemical Probe Applications

Probe Type Modification Application
Fluorescent Covalent attachment of a fluorescent dye. In vitro/ex vivo imaging of target localization in cells and tissues.
Radiolabeled (PET) Incorporation of a positron-emitting isotope (e.g., 18F). In vivo imaging of target distribution and occupancy in the brain and peripheral tissues.
Photoaffinity Incorporation of a photoreactive group (e.g., benzophenone, aryl azide). Covalent labeling of the target protein to identify specific binding sites.

Exploration of New Therapeutic Areas Based on Preclinical Findings

Preclinical research has revealed that compounds featuring the quinuclidine core possess a surprisingly broad range of biological activities, suggesting their therapeutic potential may extend well beyond their traditional use in cholinergic modulation.

For example, certain quinuclidinone analogs have demonstrated significant anti-proliferative effects in lung cancer cell lines, both alone and in combination with radiation, pointing towards a potential application in oncology . nih.gov Other derivatives have shown promise as Hsp90 inhibitors, another important anti-cancer strategy. nih.gov Additionally, quaternary ammonium (B1175870) derivatives of quinuclidine have been synthesized and evaluated as novel soft antibacterial agents , indicating a possible role in combating infectious diseases. nih.gov The diverse bioactivity of this scaffold warrants a systematic evaluation in a broader array of disease models to uncover new and unexpected therapeutic opportunities. mdpi.commdpi.comnih.gov

Table 4: Emerging Therapeutic Areas from Preclinical Data

Preclinical Finding Potential Therapeutic Area Mechanism/Target Class Citations
Anti-proliferative activity in H1299 lung cancer cells Oncology Undefined, potential radiosensitizer nih.gov
Inhibition of Hsp90 C-terminal domain Oncology Chaperone Protein Inhibition nih.gov
Antibacterial activity against S. aureus Infectious Disease Membrane disruption nih.gov
Muscarinic M3 antagonism Respiratory Disease Bronchodilation researchgate.net
Antidotal activity in organophosphorus poisoning Toxicology Cholinesterase reactivation mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Pyridyl)-3-quinuclidinol, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions between pyridyl derivatives and quinuclidinol precursors. For example, analogs like quinoline-based compounds are synthesized via palladium-catalyzed cross-coupling or acid-catalyzed condensation . Optimization should focus on varying solvent systems (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂). Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For electronic properties, UV-Vis spectroscopy (in ethanol or DMSO) can identify π→π* transitions in the pyridyl ring .
  • Mass Spectrometry : HRMS (ESI or EI mode) validates molecular weight and fragmentation patterns. Compare with databases like NIST Chemistry WebBook .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves 3D geometry and hydrogen-bonding networks. Refinement with SHELXL ensures accuracy .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., pyridine-N-oxide derivatives) indicate susceptibility to humidity and light .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths/angles may arise from twinning or poor crystal quality. Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions . For ambiguous electron density, perform DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use AutoDock Vina with PyMOL to model binding modes. Focus on the pyridyl group’s role in hydrogen bonding and quinuclidinol’s rigidity in steric complementarity .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD). For enzyme inhibition, use fluorogenic substrates (e.g., dansyl-labeled peptides) with kinetic monitoring via stopped-flow spectroscopy .

Q. How should researchers design experiments to address conflicting spectroscopic data (e.g., NMR vs. computational predictions)?

  • NMR Titration : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals in crowded spectra.
  • DFT Validation : Optimize geometry at the B3LYP/6-31G(d) level and calculate NMR chemical shifts (GIAO method). Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR : Variable-temperature experiments (25–60°C) can detect slow exchange processes (e.g., ring puckering) .

Q. What methodologies are effective for analyzing the compound’s redox behavior in catalytic applications?

Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) identifies oxidation/reduction peaks. Couple with EPR to detect radical intermediates. For catalytic cycles, use in situ IR spectroscopy to track intermediate species (e.g., metal-ligand adducts) .

Methodological Guidelines

  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, degassing steps) and instrument calibration (e.g., NMR lock frequency). Use internal standards (e.g., TMS for NMR) .
  • Contradiction Resolution : Apply multi-technique validation (e.g., XRD + DFT + spectroscopy) and consult crystallographic databases (CCDC) for structural analogs .
  • Ethical Compliance : Adhere to institutional safety protocols for handling pyridyl derivatives (e.g., PPE, fume hoods) and cite primary literature to avoid plagiarism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.